5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide
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Overview
Description
5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and a sulfamoyl-substituted phenyl ring. Its molecular formula is C17H16N4O4S, and it has a molecular weight of approximately 372.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan derivative with an amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the sulfamoyl-substituted phenyl ring: This can be done through a nucleophilic substitution reaction, where the phenyl ring is introduced using a suitable sulfamoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(4-methylpyrimidin-2-yl)-4-(1H-pyrazol-4-yl)thiazol-2-amine
- 5-methyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}-2-furamide
Uniqueness
What sets 5-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous, such as in targeted drug design or specialized industrial processes.
Properties
Molecular Formula |
C17H16N4O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c1-11-9-10-18-17(19-11)21-26(23,24)14-6-4-13(5-7-14)20-16(22)15-8-3-12(2)25-15/h3-10H,1-2H3,(H,20,22)(H,18,19,21) |
InChI Key |
VEDZRMLNIIKSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C |
Origin of Product |
United States |
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